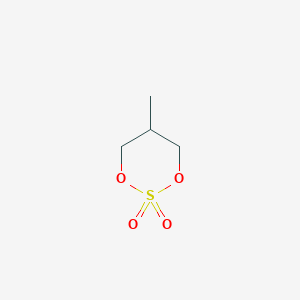

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione

Description

5-Methyl-1,3,2λ⁶-dioxathiane-2,2-dione is a sulfur-containing heterocyclic compound featuring a six-membered dioxathiane ring with two sulfone (S=O) groups at the 2-position and a methyl substituent at the 5-position. This structure confers unique electronic and steric properties, distinguishing it from simpler cyclic sulfates or sulfones. The compound’s reactivity is influenced by the electron-withdrawing sulfone groups, which polarize the ring and enhance its susceptibility to nucleophilic attack. Its methyl group introduces steric hindrance, affecting both conformational stability and intermolecular interactions.

Properties

IUPAC Name |

5-methyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-4-2-7-9(5,6)8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABAXUXIQYUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70796549 | |

| Record name | 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62822-68-8 | |

| Record name | 5-Methyl-1,3,2lambda~6~-dioxathiane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70796549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted dioxathiane precursor with an oxidizing agent to introduce the dione functionality .

Industrial Production Methods

In industrial settings, the production of 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dione to other functional groups.

Substitution: The methyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-methyl-1,3,2lambda6-dioxathiane-2,2-dione is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and as a probe for biological pathways.

Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-methyl-1,3,2lambda6-dioxathiane-2,2-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions often involve the formation of covalent bonds or non-covalent interactions with the active sites of enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

- Ring Size : Six-membered rings (e.g., dioxathiane) exhibit reduced ring strain compared to five-membered analogs (e.g., dioxathiolane), leading to higher thermal stability .

- Substituent Effects : The methyl group at C5 in the target compound sterically hinders axial approaches, favoring equatorial reactivity in nucleophilic substitutions. This contrasts with electron-withdrawing groups (e.g., Cl in 4-chloro derivatives), which increase electrophilicity but reduce steric bulk .

Spectral Characteristics

Infrared (IR) Spectroscopy

- Sulfone Stretches : Strong S=O symmetric and asymmetric stretches appear at 1160–1250 cm⁻¹ and 1300–1400 cm⁻¹ , respectively. These are consistent across sulfone-containing heterocycles but shift slightly with substituent effects .

- Methyl C-H Stretches : The methyl group shows characteristic C-H stretches near 2850–2960 cm⁻¹ , absent in unsubstituted analogs.

X-ray Diffraction

X-ray studies of related compounds (e.g., codeine derivatives) reveal T-shaped molecular geometries with dihedral angles influenced by substituents . For 5-methyl-1,3,2λ⁶-dioxathiane-2,2-dione, the methyl group likely induces a puckered ring conformation, altering packing efficiency in crystalline states.

Reactivity and Chemical Behavior

- Ring-Opening Reactions : The compound undergoes nucleophilic ring-opening at the sulfur center, yielding sulfonate esters. Reactivity is slower than 1,3,2-dioxathiolane-2,2-dioxide due to reduced ring strain but faster than unsubstituted dioxathianes due to sulfone activation.

- Thermal Stability : Decomposition temperatures exceed 200°C , higher than five-membered cyclic sulfates but lower than aromatic sulfones.

Biological Activity

5-Methyl-1,3,2λ6-dioxathiane-2,2-dione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Methyl-1,3,2λ6-dioxathiane-2,2-dione belongs to a class of compounds characterized by a dioxathiane ring structure. The molecular formula is C₅H₈O₃S, with a molecular weight of approximately 148.18 g/mol. The compound exhibits a dioxathiane moiety which is significant in various biological interactions.

Biological Activity

The biological activity of 5-methyl-1,3,2λ6-dioxathiane-2,2-dione has been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research has indicated that compounds similar to 5-methyl-1,3,2λ6-dioxathiane-2,2-dione exhibit antimicrobial properties. A study demonstrated that derivatives of dioxathiane compounds showed significant activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Properties

Another area of investigation is the antioxidant capacity of 5-methyl-1,3,2λ6-dioxathiane-2,2-dione. In vitro assays have shown that the compound can scavenge free radicals effectively. This property suggests potential applications in protecting cells from oxidative stress-related damage.

The mechanisms through which 5-methyl-1,3,2λ6-dioxathiane-2,2-dione exerts its biological effects include:

- Cell Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Free Radical Scavenging : The presence of functional groups in the molecule enables it to donate electrons to free radicals, neutralizing their harmful effects.

Case Studies

Several case studies have documented the biological effects of dioxathiane derivatives:

-

Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy reported that synthetic derivatives based on the dioxathiane structure demonstrated potent activity against multi-drug resistant strains.

Compound Target Organism Minimum Inhibitory Concentration (MIC) Dioxathiane Derivative A Staphylococcus aureus 16 µg/mL Dioxathiane Derivative B Escherichia coli 32 µg/mL -

Antioxidant Activity Assessment : Research in Food Chemistry evaluated the antioxidant properties using DPPH radical scavenging assay. The results indicated that 5-methyl-1,3,2λ6-dioxathiane-2,2-dione exhibited a scavenging effect comparable to established antioxidants like ascorbic acid.

Sample Scavenging Activity (%) 5-Methyl-1,3,2λ6-Dioxathiane 72 ± 5 Ascorbic Acid 85 ± 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.